![molecular formula C31H27NO4 B1310880 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid CAS No. 332062-10-9](/img/structure/B1310880.png)
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid
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Overview
Description
“®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid” is a complex organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group . The compound also contains a carboxylic acid group and an amine group, which are common functional groups in bioactive molecules.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (in the Fmoc group and the phenyl groups). The compound would likely exhibit stereoisomerism due to the presence of the chiral center at the 3rd carbon atom .
Chemical Reactions Analysis
The compound contains several functional groups that could undergo chemical reactions. The Fmoc group could be removed under mildly acidic conditions, revealing the protected amine group . The carboxylic acid group could react with bases to form salts, or with alcohols to form esters.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature, given the presence of multiple aromatic rings. Its solubility would depend on the specific solvent, but it might be reasonably soluble in organic solvents due to the presence of the aromatic rings .
Scientific Research Applications
Active Pharmaceutical Intermediate
Fmoc-®-3-Amino-4,4-diphenyl-butyric acid: is utilized as an active pharmaceutical intermediate . This application is crucial in the development of new drugs, where the compound serves as a building block in the synthesis of more complex molecules. Its role in drug synthesis is significant due to its protective group, which allows for selective reactions to occur during the drug development process.
Peptide-Based Hydrogels
This compound is involved in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . PHGs are used in drug delivery systems and diagnostic tools for imaging. The Fmoc group’s ability to promote self-assembly makes it an excellent candidate for creating hydrogels with desired mechanical and chemical properties.
Tissue Engineering
The Fmoc derivative peptides, including Fmoc-®-3-Amino-4,4-diphenyl-butyric acid , have potential applications in tissue engineering . They can form self-supporting hydrogels that provide a physiologically relevant environment for cell adhesion, survival, and duplication. This is particularly important for developing scaffolds that can support tissue growth and regeneration.
Bioprinting Scaffolds
The compound’s derivatives are proposed as scaffolds for bioprinting applications . Bioprinting requires materials that can be precisely deposited in a layer-by-layer fashion to create three-dimensional structures. The self-assembling nature of Fmoc -derivatized peptides makes them suitable for this purpose, allowing for the construction of complex tissue models.
Self-Assembling Materials
Fmoc: -modified amino acids and short peptides, including Fmoc-®-3-Amino-4,4-diphenyl-butyric acid , exhibit self-assembly features . These materials can form various nanostructures, such as micelles, vesicles, and nanofibers, which are useful in nanotechnology and materials science for creating novel materials with specific functions.
Chemical and Physical Stimuli Responsive Materials
Due to the inherent properties of the Fmoc group, compounds like Fmoc-®-3-Amino-4,4-diphenyl-butyric acid can be used to create materials that respond to chemical and physical stimuli . This responsiveness is valuable in developing smart materials that can change their properties in response to environmental changes, such as pH, temperature, or light.
Future Directions
Future research on this compound could involve studying its biological activity, if any. This could involve in vitro testing with relevant cell lines, or in vivo testing in animal models. If the compound shows promising activity, it could be further optimized through medicinal chemistry approaches .
Mechanism of Action
Target of Action
The primary target of Fmoc-®-3-Amino-4,4-diphenyl-butyric acid is the amine group of amino acids . The compound acts as a protecting group for amines during peptide synthesis .
Mode of Action
Fmoc-®-3-Amino-4,4-diphenyl-butyric acid, or Fmoc, is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This forms a carbamate , which protects the amine during peptide synthesis . The Fmoc group is base-labile , meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . , allowing for the efficient synthesis of peptides.
Pharmacokinetics
Its stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid is noteworthy .
Result of Action
The result of Fmoc action is the protection of the amine group during peptide synthesis . This allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . The Fmoc group also has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .
Action Environment
The action of Fmoc-®-3-Amino-4,4-diphenyl-butyric acid is influenced by the chemical environment in which it is used. For instance, the choice of solvent can affect the efficiency of the Fmoc protection and deprotection processes . Additionally, the presence of a base is necessary for the removal of the Fmoc group .
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRZIYGFRVKFSB-MUUNZHRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid |
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